Imidazole-1-butyric acid, 2-methyl-, ethyl ester

Description

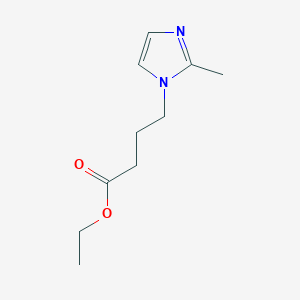

Imidazole-1-butyric acid, 2-methyl-, ethyl ester is a substituted imidazole derivative characterized by a butyric acid chain (four-carbon backbone) esterified with an ethyl group at the 1-position of the imidazole ring and a methyl substituent at the 2-position. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and stability, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

ethyl 4-(2-methylimidazol-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-7-12-8-6-11-9(12)2/h6,8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOLHIIQVPGIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149278 | |

| Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110525-53-6 | |

| Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Imidazole-1-butyric acid, 2-methyl-, ethyl ester is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Imidazole derivatives are known for their significant biological activities. The synthesis of this compound typically involves the reaction of butyric acid derivatives with imidazole compounds. The general synthetic pathway includes the following steps:

- Preparation of Starting Materials : Butyric acid and 2-methyl imidazole are combined in the presence of an acid catalyst.

- Esterification Reaction : The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.

- Purification : The product is purified through recrystallization or chromatography to obtain pure this compound.

Biological Activities

This compound exhibits a variety of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. In a study evaluating various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited strong inhibitory effects (Table 1).

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

Anti-inflammatory Properties

Imidazole compounds have been studied for their anti-inflammatory effects. A notable case study involved the administration of imidazole derivatives in animal models of inflammation, which demonstrated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups.

Antitumor Activity

The potential antitumor activity of imidazole derivatives has been explored in various cancer cell lines. For instance, a study reported that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis (Table 2).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| MDA-MB-231 | 30 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : Imidazoles often act as enzyme inhibitors or modulators, affecting pathways involved in inflammation and cancer progression.

- Receptor Binding : Some studies suggest that these compounds may bind to specific receptors (e.g., cannabinoid receptors), influencing cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of imidazole derivatives in treating skin infections caused by resistant bacterial strains. The results indicated a marked improvement in patient outcomes with minimal side effects.

- Cancer Treatment : Another study focused on the use of imidazole derivatives in combination therapy for lung cancer patients, showing enhanced efficacy when used alongside standard chemotherapy agents.

Scientific Research Applications

Pharmaceutical Applications

Neurodegenerative Disorders Treatment

Imidazole compounds, including imidazole-1-butyric acid derivatives, have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer’s pathology. The potential for these compounds to serve as therapeutic agents is significant, especially given the increasing prevalence of neurodegenerative conditions in aging populations .

Mechanism of Action

The mechanism involves modulation of neurotransmitter systems and neuroprotective effects. Imidazole derivatives may enhance synaptic plasticity and memory retention, making them candidates for further pharmacological development .

Agricultural Applications

Plant Growth Regulators

Imidazole-1-butyric acid derivatives have been investigated for their role as plant growth regulators. Studies suggest that these compounds can influence root development and overall plant vigor. For instance, they may promote lateral root formation and enhance nutrient uptake in crops, which is crucial for improving agricultural yields .

Case Study: Crop Yield Enhancement

In controlled experiments, crops treated with imidazole esters showed a marked increase in biomass and root length compared to untreated controls. This suggests that imidazole-1-butyric acid derivatives could be integrated into agricultural practices to optimize growth conditions and resource efficiency.

Safety and Environmental Impact

Toxicological Profile

The safety profile of imidazole-1-butyric acid derivatives is critical for their application in pharmaceuticals and agriculture. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to ensure safe usage .

Environmental Considerations

As with many chemical compounds used in agriculture, the environmental impact must be evaluated. The potential for runoff and effects on non-target species necessitates careful management practices when using these compounds in agricultural settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Imidazole-1-butyric acid, 2-methyl-, ethyl ester with structurally related imidazole derivatives, focusing on substituents, chain length, and applications:

Structural and Functional Insights

- Substituent Effects: 2-Methyl group: Increases steric hindrance, possibly stabilizing the imidazole ring against metabolic degradation. Nitro/Amino groups: Nitro-substituted analogs (e.g., CAS 59566-51-7) exhibit antimicrobial activity, while amino derivatives (e.g., CAS 177760-04-2) serve as precursors for bioactive molecules .

- Ester Group : Ethyl esters generally offer better hydrolytic stability than methyl esters, balancing reactivity and shelf life .

Chromatographic Behavior

highlights retention patterns for butanoic acid esters:

- Butanoic acid, ethyl ester: Widely detected in chromatographic analyses (marked as ■ in multiple studies).

- Butanoic acid, 2-methyl-, ethyl ester: Less prevalent (marked as ■ in [17]), suggesting distinct polarity compared to linear-chain analogs. This aligns with the target compound’s expected behavior in reversed-phase HPLC .

Pharmaceutical Relevance

Imidazole derivatives are pivotal in drug design due to their ability to mimic histidine residues in enzyme active sites. The target compound’s extended chain may enhance binding to hydrophobic pockets in target proteins, a hypothesis supported by studies on analogous butyric acid esters .

Agrochemical Potential

Ethyl esters of imidazole derivatives are explored as fungicides and herbicides. For example, nitro-substituted analogs (CAS 59566-51-7) demonstrate efficacy against plant pathogens, suggesting the target compound could be optimized for similar uses .

Preparation Methods

Cyclization of Butyraldehyde-n and Oxalic Dialdehyde

The primary route begins with the cyclization of butyraldehyde-n and oxalic dialdehyde in a polar solvent (e.g., water, methanol, or ethanol) using ammonium salts such as ammonium bicarbonate or ammonium chloride as catalysts. The reaction proceeds at 0–30°C with a molar ratio of 1:2:2 (butyraldehyde-n : oxalic dialdehyde : ammonium salt), forming 2-n-propyl imidazole. This step emphasizes cost efficiency, as raw materials are commercially available at technical grade, avoiding expensive precursors like diaminomaleonitrile used in earlier methods.

Hydroxymethylation with Formaldehyde

In the second step, 2-n-propyl imidazole reacts with formaldehyde or paraformaldehyde (2.4 eq) under alkaline conditions (pH 9–14) at 60–70°C. Sodium hydroxide or potassium carbonate in water/alcohol mixtures drives the hydroxymethylation, yielding 2-n-propyl-4,5-hydroxymethyl-imidazole. Control of pH and temperature is critical to prevent over-alkylation, which generates polymeric byproducts.

Nitric Acid Oxidation to Dicarboxylic Acid

The hydroxymethyl intermediate undergoes oxidation with 30–98% nitric acid at 50–100°C to produce 2-n-propyl imidazole-4,5-dicarboxylic acid. Higher nitric acid concentrations (≥70%) reduce reaction times but require careful temperature monitoring to avoid decomposition. This step achieves near-quantitative conversion but necessitates neutralization with sodium bicarbonate post-reaction to isolate the product.

Esterification with Ethanol

Esterification of the dicarboxylic acid employs thionyl chloride (2.11 eq) in ethanol at ≤25°C, followed by reflux to form 2-n-propyl imidazole-4,5-diethyl dicarboxylate. The use of thionyl chloride ensures rapid activation of the carboxylic acid, with a 93.7% yield after purification via ethyl acetate extraction and sodium sulfate drying.

Grignard Addition for Side-Chain Functionalization

The final step involves reacting the diester with chloromethyl Grignard reagent (methylmagnesium chloride, 4.0 eq) in tetrahydrofuran (THF) at 0–10°C. This addition introduces the 1-hydroxy-1-methylethyl group, yielding the target compound with 84.7% purity after workup. THF’s high solvation power ensures homogeneity, while avoiding mixed solvents like ether/methylene chloride reduces waste.

Alternative Pathways and Comparative Analysis

Orthoester-Based Cyclization (Historical Method)

Earlier methods used diaminomaleonitrile and trimethyl orthobutyrate in ether/methylene chloride mixtures, but this approach faced limitations:

One-Pot Oxidation-Esterification

A streamlined variant combines oxidation and esterification using nitric acid and ethanol in a single reactor. While this reduces step count, competing side reactions between nitric acid and ethanol lower yields to 70–75%, making it less favorable than sequential steps.

Reaction Optimization and Industrial Considerations

Catalyst Selection

Solvent Systems

Yield and Purity Data

Q & A

Q. What are the recommended methodologies for synthesizing Imidazole-1-butyric acid, 2-methyl-, ethyl ester with high purity, and how can side reactions be minimized?

Methodological Answer:

- Synthesis Protocol : Use a nucleophilic substitution reaction between 2-methylimidazole and ethyl bromobutyrate under reflux conditions in anhydrous ethyl acetate (boiling point ~77°C) to avoid hydrolysis. Maintain a nitrogen atmosphere to prevent oxidation .

- Purification : Employ column chromatography with silica gel (60–120 mesh) and a gradient eluent system (ethyl acetate/hexane, 3:7 to 1:1) to separate the ester product from unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm .

- Side Reaction Mitigation : Pre-dry solvents over molecular sieves and use a stoichiometric excess of ethyl bromobutyrate (1.2:1 molar ratio) to drive the reaction to completion, reducing byproducts like imidazole dimerization .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, CDCl) to confirm esterification (δ 4.1–4.3 ppm for –OCHCH) and imidazole proton environments (δ 6.8–7.2 ppm). -NMR resolves carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode identifies the molecular ion peak [M+H] (expected m/z: calculated via exact mass) and fragments corresponding to ester cleavage .

- FT-IR : Confirm ester C=O stretch (~1740 cm) and imidazole ring vibrations (1600–1450 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of Imidazole-1-butyric acid derivatives across different studies?

Methodological Answer:

- Controlled Variable Analysis : Standardize reaction conditions (temperature, solvent polarity, substrate ratio) to isolate the compound’s intrinsic catalytic properties. For example, compare turnover frequencies (TOF) in acetonitrile vs. DMSO to assess solvent effects .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G**) to model transition states and identify steric/electronic factors influencing catalytic efficiency. Compare with experimental kinetic data (Arrhenius plots) to validate mechanisms .

- Meta-Analysis : Systematically review literature using tools like PRISMA to identify confounding factors (e.g., impurities in commercial reagents) and re-evaluate data under harmonized protocols .

Q. What experimental designs are optimal for studying the compound’s role in enzyme-mimetic catalysis, particularly in hydrolytic reactions?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor substrate hydrolysis (e.g., p-nitrophenyl acetate) at varying pH (4–9) and temperatures (25–45°C). Calculate and via Michaelis-Menten fitting .

- Inhibition Assays : Introduce competitive inhibitors (e.g., imidazole analogs) to probe active-site interactions. Measure IC values and correlate with structural modifications (e.g., ester chain length) .

- Cross-Validation : Combine kinetic data with X-ray crystallography (if co-crystals form) or Cryo-EM to visualize binding modes and validate mechanistic hypotheses .

Q. How can researchers integrate theoretical frameworks (e.g., Hammond’s postulate) to predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Reactivity Prediction : Apply Hammond’s postulate to estimate transition-state character (early vs. late) based on reaction exothermicity. For exothermic reactions (e.g., ester hydrolysis), assume reactant-like transition states and prioritize steric effects in design .

- Solvent Effect Modeling : Use the Kamlet-Taft equation to quantify solvent polarity/polarizability impacts on reaction rates. Correlate with experimental values in solvents like THF, DMF, and water .

- Multi-Scale Simulation : Combine molecular dynamics (MD) for solvation dynamics with quantum mechanics (QM) for electronic structure analysis to model solvent-dependent activation barriers .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.